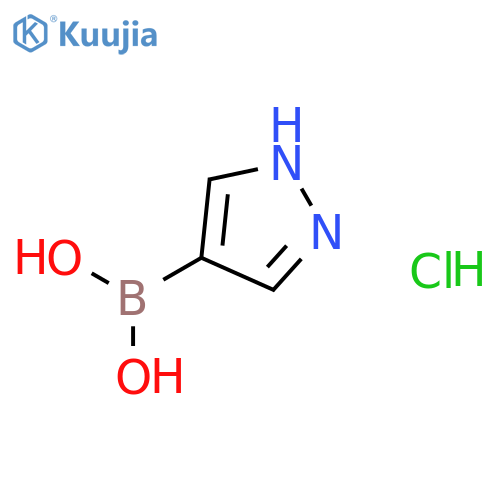Cas no 1256346-38-9 (Pyrazole-4-boronic Acid Hydrochloride)

Pyrazole-4-boronic Acid Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1H-Pyrazol-4-yl)boronic acid hydrochloride
- 1H-Pyrazole-4-boronic acid hydrochloride
- 1H-Pyrazole-4-boronic acid, HCl,
- AK109957
- B-3712
- I04-6994
- KB-12503
- MolPort-015-142-957
- DTXSID80681674
- (1H-Pyrazol-4-yl)boronicacidhydrochloride
- F74786
- 1H-pyrazol-4-ylboronic acid;hydrochloride
- 1H-PYRAZOL-4-YLBORONIC ACID HYDROCHLORIDE
- AKOS006345444
- DB-354447
- 1H-Pyrazole-4-boronic acid, HCl
- Pyrazole-4-boronic acid HCl
- 1H-Pyrazole-4-boronic acid,hcl
- MFCD16618935
- CS-0175170
- BS-19786
- Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1)
- 1256346-38-9
- 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1)
- THQ6UB5LLM
- Pyrazole-4-boronic acid hydrochloride
- Pyrazole-4-boronic Acid Hydrochloride
-
- MDL: MFCD16618935
- インチ: InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H
- InChIKey: CRKPOXLJKQYRQE-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=NN1)B(O)O.Cl
計算された属性
- せいみつぶんしりょう: 148.0210853g/mol
- どういたいしつりょう: 148.0210853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 79.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.1Ų
Pyrazole-4-boronic Acid Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227751-5g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 97% | 5g |
¥5980.0 | 2022-03-01 | |
| TRC | P842223-100mg |
Pyrazole-4-boronic Acid Hydrochloride |
1256346-38-9 | 100mg |
$ 80.00 | 2022-06-03 | ||
| TRC | P842223-50mg |
Pyrazole-4-boronic Acid Hydrochloride |
1256346-38-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| abcr | AB271490-10 g |
1H-Pyrazole-4-boronic acid hydrochloride, 97%; . |
1256346-38-9 | 97% | 10g |
€722.00 | 2023-06-22 | |
| Chemenu | CM136629-25g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 95% | 25g |
$822 | 2023-01-19 | |
| Matrix Scientific | 098044-5g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride, 95+% |
1256346-38-9 | 95+% | 5g |
$605.00 | 2023-09-10 | |
| Chemenu | CM136629-10g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 95% | 10g |
$436 | 2023-01-19 | |
| Alichem | A049005245-25g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 95% | 25g |
$918.00 | 2023-09-03 | |
| abcr | AB271490-25 g |
1H-Pyrazole-4-boronic acid hydrochloride, 97%; . |
1256346-38-9 | 97% | 25g |
€1317.00 | 2023-06-22 | |
| Alichem | A049005245-10g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 95% | 10g |
$499.20 | 2023-09-03 |
Pyrazole-4-boronic Acid Hydrochloride 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
Pyrazole-4-boronic Acid Hydrochlorideに関する追加情報
Pyrazole-4-boronic Acid Hydrochloride (1256346-38-9) の最新研究動向と応用可能性
Pyrazole-4-boronic Acid Hydrochloride (CAS: 1256346-38-9) は、近年、医薬品開発や有機合成化学において重要な中間体として注目されている化合物です。本化合物は、ボロン酸基を有するピラゾール誘導体であり、特にSuzuki-Miyauraカップリング反応における重要なビルディングブロックとしての役割が研究されています。本稿では、この化合物の最新の研究動向とその応用可能性について概説します。
最近の研究では、1256346-38-9を出発物質として、様々な生物活性を持つ化合物の合成が報告されています。2023年に発表されたJournal of Medicinal Chemistryの論文では、この化合物を用いて創製された新規チロシンキナーゼ阻害剤が、特定のがん細胞株に対して顕著な抗増殖活性を示すことが明らかになりました。特に、EGFR変異型非小細胞肺癌細胞に対する効果が注目されています。
合成化学的観点からは、Pyrazole-4-boronic Acid Hydrochlorideの反応性に関する詳細な研究が進められています。2024年初頭にACS Catalysisに掲載された研究では、この化合物を用いた新しいクロスカップリング反応の開発が報告されました。この反応では、従来のパラジウム触媒に加えて、ニッケル触媒系でも高い収率が得られることが示され、より経済的で持続可能な合成経路の可能性が示唆されています。
医薬品開発における応用では、1256346-38-9を基本骨格とする化合物ライブラリーの構築が進んでいます。ある大手製薬企業の研究チームは、この化合物を出発点として500種類以上のアナログを合成し、それらの中から有望な抗炎症活性を示す化合物を同定した���報告しています。特に、IL-17産生抑制活性を持つ化合物は、乾癬治療薬のリード化合物として開発が進められています。
今後の展望として、Pyrazole-4-boronic Acid Hydrochlorideを利用したプロテオリシスターゲティングキメラ(PROTAC)の開発が期待されています。この化合物のボロン酸基は、特定のタンパク質と相互作用する能力があり、標的タンパク質の分解を誘導する分子の設計に活用できる可能性があります。実際、2023年末に発表された予備的研究では、このアプローチの有効性が示唆される結果が得られています。
安全性に関する研究も進���でおり、1256346-38-9およびその誘導体のin vitro毒性プロファイルが詳細に調査されています。現時点でのデータでは、適切に修飾された化合物は良好な安全性プロファイルを示すことが報告されていますが、ボロン酸含有化合物に特有の代謝動態を考慮したさらなる研究が必要とされています。
総括すると、Pyrazole-4-boronic Acid Hydrochloride (1256346-38-9)は、医薬品開発においてますます重要な役割を果たしつつある化合物です。その多様な反応性と生物活性の可能性から、今後も新規治療薬開発の中核をなすビルディングブロックとしての地位を確立していくものと予想されます。特に、標的治療薬や次世代の低分子医薬品開発における応用が期待されます。
1256346-38-9 (Pyrazole-4-boronic Acid Hydrochloride) 関連製品
- 763120-58-7((1H-pyrazol-4-yl)boronic acid)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
